molecular formula C7H11N5O3 B13382818 Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate

Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate

Cat. No.: B13382818
M. Wt: 213.19 g/mol
InChI Key: DSYCIBOZIQZJLR-UHFFFAOYSA-N
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Description

Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by a pyrimidine ring substituted with amino groups and an ethyl carbamate moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate typically involves the reaction of 4-hydroxy-2,5,6-triaminopyrimidine sulfate with ethyl 4-isocyanatobenzoate in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like acetonitrile, and the product is obtained through a series of steps including coupling and hydrolysis .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyrimidine ring .

Scientific Research Applications

Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate involves its interaction with specific molecular targets. For instance, it inhibits the enzyme N(5),N(10)-methylenetetrahydrofolate dehydrogenase/cyclohydrolase (FolD) by binding to its active site. This inhibition disrupts the folate metabolism pathway, which is crucial for the survival and proliferation of certain parasites .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-ylcarbamate stands out due to its specific substitution pattern and its potential as an enzyme inhibitor. Its unique structure allows for targeted interactions with biological molecules, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C7H11N5O3

Molecular Weight

213.19 g/mol

IUPAC Name

ethyl N-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)carbamate

InChI

InChI=1S/C7H11N5O3/c1-2-15-7(14)10-3-4(8)11-6(9)12-5(3)13/h2H2,1H3,(H,10,14)(H5,8,9,11,12,13)

InChI Key

DSYCIBOZIQZJLR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(N=C(NC1=O)N)N

Origin of Product

United States

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